molecular formula C17H14BrN3O2 B15016265 N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B15016265
M. Wt: 372.2 g/mol
InChI Key: YOTHPKBZACZZJJ-KEBDBYFISA-N
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Description

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 5-bromofurfural and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-Bromofuran-2-yl)methylideneamino]benzamide
  • 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline

Uniqueness

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of both bromofuran and naphthalene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C17H14BrN3O2/c18-16-8-7-15(23-16)10-20-21-17(22)11-19-14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H,11H2,(H,21,22)/b20-10+

InChI Key

YOTHPKBZACZZJJ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=C(O3)Br

Origin of Product

United States

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